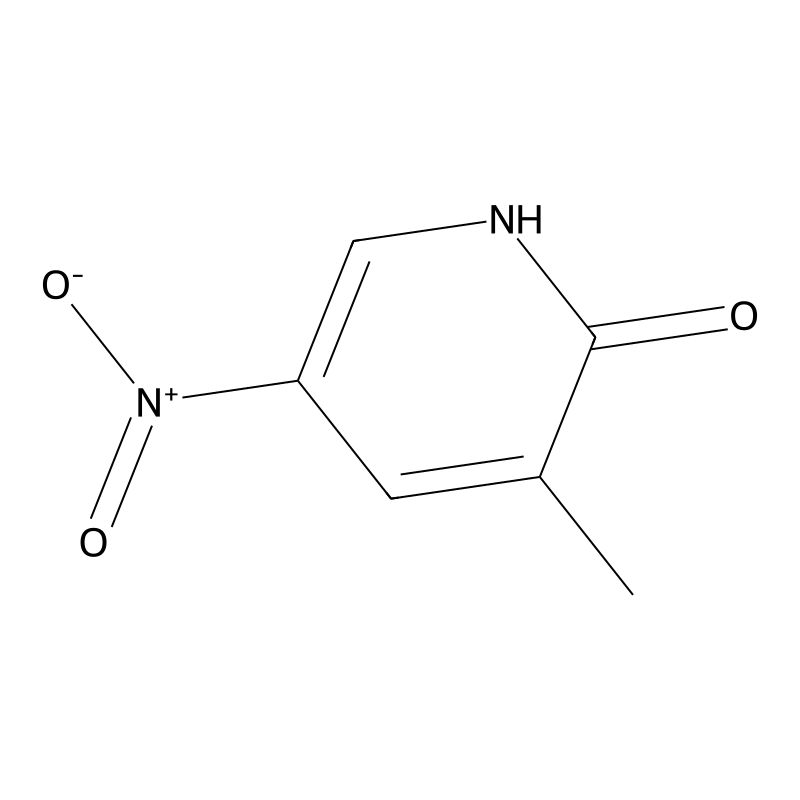

2-Hydroxy-3-methyl-5-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Hydroxy-3-methyl-5-nitropyridine is a heterocyclic compound with potential applications in various scientific fields. Research efforts have been directed towards its synthesis and characterization to understand its properties and potential uses. Studies have reported methods for synthesizing this compound using different precursors and reaction conditions []. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the synthesized product [, ].

Potential Applications:

While the specific scientific research applications of 2-Hydroxy-3-methyl-5-nitropyridine are still under exploration, its structural features suggest potential in various areas:

- Medicinal Chemistry: The presence of the nitro and hydroxyl groups in the molecule could contribute to potential biological activities. However, there is limited research available on the specific medicinal properties of this compound. Further studies are needed to explore its potential as a drug candidate or as a starting material for drug development [].

- Material Science: The aromatic ring structure and the functional groups present in 2-Hydroxy-3-methyl-5-nitropyridine offer potential for applications in material science. Studies have investigated its potential use as a precursor for the synthesis of new materials with desirable properties such as conductivity or luminescence [].

2-Hydroxy-3-methyl-5-nitropyridine is an organic compound with the molecular formula C₆H₆N₂O₃. It features a pyridine ring substituted with a hydroxyl group, a methyl group, and a nitro group. This compound is notable for its potential applications in pharmaceuticals and as an intermediate in organic synthesis. Its structural uniqueness stems from the specific arrangement of functional groups on the pyridine ring, which influences its reactivity and biological activity.

The chemical behavior of 2-hydroxy-3-methyl-5-nitropyridine can be characterized by various reactions typical of nitropyridines:

- Electrophilic Substitution: The presence of the hydroxyl and nitro groups can influence electrophilic aromatic substitution reactions, allowing for further functionalization at different positions on the ring.

- Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, creating derivatives that may exhibit different biological activities.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, enabling the formation of ethers or esters.

Research indicates that 2-hydroxy-3-methyl-5-nitropyridine exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that this compound has potential antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.

- Antioxidant Activity: The presence of the hydroxyl group may contribute to antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.

Several methods have been developed for synthesizing 2-hydroxy-3-methyl-5-nitropyridine:

- Nitration of 2-Hydroxy-3-methylpyridine: This method involves the controlled addition of nitric acid to 2-hydroxy-3-methylpyridine, typically under cooling conditions to manage reaction rates and yields .

- Multi-step Synthesis: Another approach includes multiple steps where 2-hydroxypyridine is first prepared, followed by nitration and purification processes to isolate the desired compound .

- Alternative Synthetic Routes: Various synthetic pathways have been explored, including those utilizing different nitrating agents or solvents to enhance yields and purity.

2-Hydroxy-3-methyl-5-nitropyridine finds utility in several fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs due to its unique chemical properties.

- Chemical Research: The compound is used as a reagent in organic synthesis for developing new chemical entities.

- Agricultural Chemistry: Potential applications include use as a pesticide or herbicide precursor.

Studies on the interactions of 2-hydroxy-3-methyl-5-nitropyridine with various biological molecules are crucial for understanding its mechanism of action. Research highlights include:

- Protein Binding Studies: Investigations into how this compound binds to proteins can inform its pharmacokinetic properties.

- Enzyme Inhibition Assays: Assessments of its ability to inhibit specific enzymes can reveal potential therapeutic uses.

Several compounds share structural similarities with 2-hydroxy-3-methyl-5-nitropyridine, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Hydroxy-5-methylpyridine | Methyl and hydroxyl groups at different positions | Different reactivity due to position |

| 3-Methyl-5-nitropyridine | Methyl and nitro groups, no hydroxyl | Enhanced electrophilicity |

| 4-Hydroxy-3-methylpyridine | Hydroxyl group at position four | Different biological activity |

The uniqueness of 2-hydroxy-3-methyl-5-nitropyridine lies in its specific arrangement of substituents, which influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant